2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
CAS No.: 436810-97-8
Cat. No.: VC1979510
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436810-97-8 |
|---|---|
| Molecular Formula | C12H14N2O2S2 |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | WQBVDLYLCFPUNZ-UHFFFAOYSA-N |
| SMILES | CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1 |
| Canonical SMILES | CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1 |
Introduction
2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is a synthetic organic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of this compound incorporates a benzothiazole moiety linked to an amino acid-like backbone, which provides potential for diverse pharmacological applications.
Structural Features
The chemical structure of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid includes:
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A benzothiazole ring system, which is a fused aromatic ring containing sulfur and nitrogen.
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An amino group attached to the benzothiazole at the second position.
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A butyric acid chain with a methylsulfanyl (–SCH3) substituent at the fourth position.
This unique arrangement contributes to the compound's chemical reactivity and biological activity.
Synthesis
The synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid typically involves:
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Formation of Benzothiazole Core: The benzothiazole ring is synthesized via cyclization reactions involving ortho-amino thiophenols and carbonyl compounds.
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Functionalization: The amino group at position 2 is reacted with precursors like methylsulfanyl-substituted butyric acids or their derivatives under controlled conditions.
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Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.
Biological Activities
Benzothiazole derivatives, including compounds structurally similar to 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid, exhibit several pharmacological activities:
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Anticancer Properties:
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Antimicrobial Activity:
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Anti-inflammatory Effects:
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Neurological Applications:
Mechanistic Insights
The biological activity of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is attributed to its ability to interact with key enzymes and receptors:
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Enzyme Inhibition:
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The compound may act as an inhibitor of enzymes such as MAO-B or cholinesterases, contributing to its neuroprotective effects.
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Receptor Binding:
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Its structural features allow binding to specific receptor sites, influencing signal transduction pathways.
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Potential Applications
Given its structural characteristics and biological activities, this compound holds promise in:
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Cancer Therapy: As a lead molecule for designing anticancer agents targeting specific pathways.
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Antimicrobial Agents: For combating drug-resistant bacterial strains.
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Neuroprotective Drugs: In the treatment of Alzheimer’s disease and depression.
Limitations and Future Directions
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Toxicity Studies: Comprehensive evaluation of cytotoxicity in non-cancerous cells is needed.
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Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for drug development.
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Structural Optimization: Modifications can enhance potency and selectivity for specific targets.
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